5-Amino Substituent Is Required for Potent In Vivo Oral HNE Inhibition
In a systematic SAR study of 5-amino-2-phenylpyrimidin-6-ones, Ohmoto et al. demonstrated that removal of the 5‑amino group (des‑amino derivatives) severely attenuated oral efficacy in an acute hemorrhagic assay, whereas the 5‑amino‑bearing parent scaffold yielded compounds with a strong oral profile and was ultimately selected for clinical evaluation as ONO‑6818 [1]. The final clinical candidate ONO‑6818, built directly on the 5‑amino‑6‑oxo‑2‑phenylpyrimidine nucleus, achieved a Ki of 12 nM against human neutrophil elastase with >100‑fold selectivity over trypsin, pancreatic elastase, collagenase, and murine macrophage elastase .
| Evidence Dimension | Oral HNE inhibitory efficacy (acute hemorrhagic assay); enzyme inhibition potency |
|---|---|
| Target Compound Data | 5‑Amino‑2‑phenylpyrimidin‑6‑one analogs (bearing the target core): strong oral profile; clinical candidate ONO‑6818 Ki = 12 nM (HNE) |
| Comparator Or Baseline | Des‑amino (5‑H) analogs: poor oral activity profile; unrelated proteases: Ki >1,200 nM |
| Quantified Difference | >100‑fold selectivity window; qualitative loss of oral activity upon 5‑amino removal |
| Conditions | In vitro HNE enzyme inhibition assay (Ki) and in vivo acute hemorrhagic assay (oral dosing) [1] |
Why This Matters
The 5‑amino group is a non‑negotiable pharmacophoric feature; intermediates lacking this substitution cannot deliver the potency and oral efficacy required for HNE‑targeted drug candidates.
- [1] Ohmoto K, Yamamoto T, Okuma M, et al. Development of Orally Active Nonpeptidic Inhibitors of Human Neutrophil Elastase. J Med Chem. 2001;44(8):1268-1285. DOI: 10.1021/jm000410y View Source
